molecular formula C12H11NO2S2 B5086240 3-Ethyl-5-benzoylrhodanine

3-Ethyl-5-benzoylrhodanine

Cat. No.: B5086240
M. Wt: 265.4 g/mol
InChI Key: JLLAFMARDKIODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-benzoylrhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a thiazolidine ring with an ethyl group at the third position and a benzoyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-benzoylrhodanine typically involves the condensation of ethyl rhodanine with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the rhodanine nitrogen on the benzoyl chloride, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-benzoylrhodanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzoyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-5-benzoylrhodanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to the disruption of metabolic pathways essential for cell survival, particularly in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-5-benzoylrhodanine is unique due to the presence of both the ethyl and benzoyl groups, which contribute to its distinct chemical reactivity and broad spectrum of biological activities. This combination of functional groups enhances its potential as a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5-benzoyl-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-2-13-11(15)10(17-12(13)16)9(14)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLAFMARDKIODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=S)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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